1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone
Description
1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone (IUPAC name: 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone) is a bifuran-based ketone derivative with the molecular formula C₁₃H₈O₄ . Its structure consists of two benzofuran moieties: one substituted at position 2 with a furyl group and another at position 3 with a hydroxyl group.
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-yl-(5-hydroxy-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-5-6-15-12(8-11)13(9-20-15)17(19)16-7-10-3-1-2-4-14(10)21-16/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHQROEHOYLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=COC4=C3C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Industrial production methods may involve the use of transition-metal catalysis to enhance yield and selectivity .
Chemical Reactions Analysis
1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial and anticancer agent . Research indicates that similar benzofuran derivatives can inhibit the growth of various pathogens and cancer cells. For instance, studies have shown that benzofuran derivatives can target receptor tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression .
Table 1: Biological Activities of Benzofuran Derivatives
Synthesis of New Derivatives
This compound serves as a valuable building block for synthesizing more complex benzofuran derivatives. Researchers have synthesized new derivatives to evaluate their biological activities, including antibacterial and antifungal properties. For example, some synthesized compounds demonstrated significant antibacterial activity against strains like E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than 10 µg/mL .
Industrial Applications
In addition to its medicinal uses, 1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone is also utilized in the development of new materials and as a precursor for various industrial chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.
Case Studies
Several studies have highlighted the biological effects of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of benzofuran derivatives, demonstrating that certain compounds could effectively inhibit cell proliferation in various cancer cell lines. The mechanism involved interference with cell signaling pathways critical for tumor growth, marking these compounds as promising candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
Structural and Functional Group Variations
1-(Benzofuran-2-yl)ethanone (C₁₀H₈O₂): A simpler benzofuran derivative with an acetyl group at position 2. Key Differences: Lacks the second benzofuran ring and hydroxyl group present in the target compound. Properties: Reported as an oil with a TLC Rf value of 0.40 (Et₂O/hexanes) and NMR data consistent with a single benzofuran-acetyl structure .
(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone (HA-5764, C₁₄H₁₀O₃): Contains a phenyl group instead of the benzofuran-2-yl moiety. Properties: Solid with 95% purity; the phenyl group may enhance lipophilicity .
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (C₁₆H₁₁BrO₂): Features bromine and methyl substituents on the benzofuran core.
1-(5-Bromo-1-benzofuran-2-yl)ethanone (C₁₀H₇BrO₂): Brominated derivative with an acetyl group. Key Differences: The bromine at position 5 enhances stability and may confer distinct biological activities (e.g., antimicrobial) .
Physicochemical Properties
*Inferred from structural analogs in –15.
Stability and Crystallography
- Gem-diol analogs (e.g., di(1H-tetrazol-5-yl)methanone oxime) decompose at ~247–289°C, stabilized by hydrogen bonds . The target compound’s hydroxyl group may similarly enhance crystalline stability.
- Crystallographic data for related compounds (e.g., 1-(5-bromo-benzofuran-2-yl)ethanone) are resolved using SHELX software , suggesting methodologies applicable to the target compound.
Biological Activity
Overview
1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
The biological activity of 1-benzofuran derivatives is primarily attributed to their interaction with cellular signaling pathways. Similar compounds have been shown to target receptor tyrosine kinases (RTKs), which are critical in regulating cell growth and differentiation. The inhibition of these kinases can lead to significant alterations in cellular processes, including apoptosis and cell proliferation .
Biochemical Pathways
Research indicates that benzofuran derivatives can affect various biochemical pathways associated with cancer cell growth. They have been documented to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which play a role in apoptosis induction .
Anticancer Properties
This compound has shown promising anticancer activity across several studies:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of benzofuran analogs on various cancer cell lines, including ME-180 (cervical), A549 (lung), and HT-29 (colon). The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values suggesting effective inhibition of cancer cell growth .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| ME-180 | 25 | 1-Benzofuran derivative A |
| A549 | 30 | 1-Benzofuran derivative B |
| HT-29 | 20 | 1-Benzofuran derivative C |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, which is crucial for bacterial survival .
Study on Apoptosis Induction
In a recent study, the compound was shown to induce apoptosis in K562 leukemia cells. The mechanism involved the generation of ROS and subsequent activation of caspases, which are essential for executing the apoptotic program. Flow cytometry analysis revealed that exposure to the compound increased phosphatidylserine externalization, a hallmark of early apoptosis .
Q & A
Q. What are the common synthetic routes for preparing 1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone?
The compound is typically synthesized via condensation reactions between benzofuran precursors. For example, benzofuran aldehydes and hydrazine derivatives can react under reflux conditions in anhydrous ethanol with piperidine as a catalyst. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to enhance yield and purity . Advanced methods may involve cross-metathesis or cascade reactions to assemble the benzofuran cores .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve substituent positions and confirm hydrogenation states of the benzofuran rings.
- X-ray crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural determination, including bond angles and torsion angles .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and enantiomeric excess in chiral derivatives .
Q. What are the key structural motifs influencing its reactivity?
The bifuran core and hydroxyl group at the 5-position create a polarizable electron-rich system, making the compound susceptible to electrophilic substitution (e.g., halogenation) and oxidation. The ketone bridge allows for nucleophilic additions or reductions .
Advanced Research Questions
Q. How can X-ray crystallography data resolve structural ambiguities in benzofuran derivatives?
Crystallographic software like SHELX (SHELXL for refinement, SHELXS for structure solution) is employed to model thermal ellipsoids and hydrogen bonding networks. Discrepancies in bond lengths or angles are resolved using Fourier difference maps and validation tools (e.g., R-factor analysis). ORTEP-III visualizes anisotropic displacement parameters to confirm molecular geometry .
Q. What strategies are effective in analyzing ground- and excited-state electronic properties?
Dipole moment studies using solvatochromic shifts or Stark spectroscopy compare ground-state (µg) and excited-state (µe) dipole moments. Computational methods (e.g., density functional theory, DFT) model charge distribution and frontier molecular orbitals to predict photophysical behavior .
Q. How to design experiments to evaluate biological activity?
- In vitro assays: Test cytotoxicity against cancer cell lines (e.g., MTT assay) and enzyme inhibition (e.g., kinase assays).
- Molecular docking: Use software like AutoDock to simulate interactions with target proteins (e.g., tubulin or DNA topoisomerases) based on the compound’s benzofuran pharmacophore .
Q. How to address contradictions in reported crystallographic data?
Re-refinement of deposited CIF files using updated SHELX versions can resolve outliers. Validate hydrogen bonding and packing interactions against Cambridge Structural Database (CSD) entries. Multi-temperature crystallography (e.g., 100 K vs. room temperature) accounts for thermal motion artifacts .
Q. What computational methods predict bioactivity and toxicity?
- QSAR models: Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with biological endpoints.
- ADMET prediction: Software like SwissADME estimates pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP and polar surface area .
Methodological Considerations
Q. How to optimize reaction conditions to minimize by-products?
Q. What protocols ensure reproducibility in purity analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
